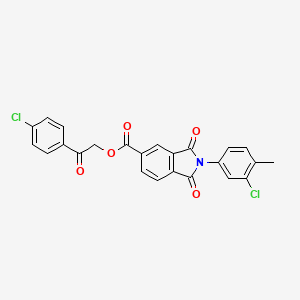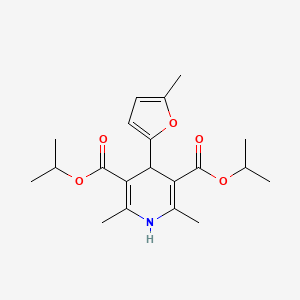![molecular formula C23H19NO4 B11626006 (Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11626006.png)
(Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthofuran core, which is a fused ring system combining naphthalene and furan structures. The presence of multiple functional groups, including a carboxylate ester, a ketone, and an imine, makes it a versatile molecule for chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the naphthofuran core, followed by functionalization to introduce the various substituents.
Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a furan precursor under acidic or basic conditions.
Introduction of the Carboxylate Ester: Esterification reactions using ethyl alcohol and an appropriate carboxylic acid derivative.
Formation of the Imine Group: Condensation of an amine (such as aniline) with a carbonyl compound (such as an aldehyde or ketone) under mild acidic conditions.
Final Functionalization: Introduction of the methyl and oxo groups through selective alkylation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ketone group can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or hydrogenation catalysts.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Condensation: The ester group can participate in condensation reactions to form larger macromolecules or polymers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Condensation: Acid or base catalysts, heat, and sometimes solvents like toluene or ethanol.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Condensation: Polymers or larger organic frameworks.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the imine and ketone groups suggests it could interact with biological macromolecules, influencing various biochemical pathways.
Medicine
In medicine, derivatives of this compound could be explored as potential therapeutic agents. The structural complexity and functional diversity make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its ability to undergo polymerization and other chemical transformations.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The imine group could form reversible covalent bonds with nucleophilic sites on proteins, while the aromatic system could engage in π-π interactions with aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
Naphthofuran Derivatives: Compounds with similar naphthofuran cores but different substituents.
Imine-Containing Compounds: Molecules with imine groups that exhibit similar reactivity.
Carboxylate Esters: Compounds with ester functional groups that can undergo similar chemical reactions.
Uniqueness
What sets (Z)-ethyl 2-methyl-5-oxo-4-((phenylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate apart is its combination of functional groups within a single molecule. This unique structure allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C23H19NO4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-(phenyliminomethyl)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H19NO4/c1-3-27-23(26)19-14(2)28-22-17-12-8-7-11-16(17)21(25)18(20(19)22)13-24-15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3 |
InChI Key |
JHNPCEFVNWBRND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11625925.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11625935.png)


![[(5E)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11625949.png)

![3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11625968.png)
![Ethyl 4-[(4-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11625975.png)
methanolate](/img/structure/B11625982.png)

![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625998.png)
![2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-phenylacetamide](/img/structure/B11626003.png)

![diethyl [3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}propylidene]propanedioate](/img/structure/B11626016.png)
